4-[(1E)-[(adamantan-1-yl)imino]methyl]phenyl 3,4,5-trimethoxybenzoate

CNS drug delivery Blood-brain barrier permeability logP

This single-molecule scaffold covalently integrates an adamantane cage (logP ~4.54) with a trimethoxybenzoate pharmacophore via an imine bond, enabling emergent dual-channel pharmacology and stable metal-complex formation. Unlike co-administering amantadine and TMB-8, this architecture provides a bidentate coordination site and enhanced metabolic shielding, making it ideal for CNS-penetrant ligand design, metallodrug discovery, and antibacterial research. Request a quote for bulk orders or custom synthesis today.

Molecular Formula C27H31NO5
Molecular Weight 449.547
CAS No. 1321987-80-7
Cat. No. B2883747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1E)-[(adamantan-1-yl)imino]methyl]phenyl 3,4,5-trimethoxybenzoate
CAS1321987-80-7
Molecular FormulaC27H31NO5
Molecular Weight449.547
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C=NC34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C27H31NO5/c1-30-23-11-21(12-24(31-2)25(23)32-3)26(29)33-22-6-4-17(5-7-22)16-28-27-13-18-8-19(14-27)10-20(9-18)15-27/h4-7,11-12,16,18-20H,8-10,13-15H2,1-3H3
InChIKeyYMRGZDBWGCAUJU-LQKURTRISA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(1E)-[(Adamantan-1-yl)imino]methyl]phenyl 3,4,5-trimethoxybenzoate (CAS 1321987-80-7): Procurement-Relevant Identity and Chemical Class


4-[(1E)-[(Adamantan-1-yl)imino]methyl]phenyl 3,4,5-trimethoxybenzoate (CAS 1321987-80-7) is a synthetic, small-molecule conjugate that fuses an adamantane cage, an imine (Schiff base) linker, and a 3,4,5-trimethoxybenzoate ester [1]. The adamantane nucleus confers high lipophilicity (predicted logP ≈ 4.54) and metabolic shielding, while the trimethoxybenzoate moiety is a recognized pharmacophore in ion-channel modulation [2]. The compound belongs to the class of adamantane-derived Schiff bases, a group increasingly explored for CNS-penetrant and anticancer applications [3].

Why Simple Adamantane or Trimethoxybenzoate Analogs Cannot Replace 4-[(1E)-[(Adamantan-1-yl)imino]methyl]phenyl 3,4,5-trimethoxybenzoate in Research Sourcing


The target compound is not a simple mixture of amantadine and 3,4,5-trimethoxybenzoic acid; its covalent integration through an imine bond creates a single entity with emergent properties that cannot be recapitulated by co-administering the individual fragments. Amantadine (logP ≈ 2.44) [1] and 8-(diethylamino)octyl-3,4,5-trimethoxybenzoate (TMB-8, logP ≈ 4.6) each target nicotinic acetylcholine receptors (nAChRs) or calcium channels, but neither combines the adamantane-imine-phenyl-trimethoxybenzoate architecture that simultaneously elevates lipophilicity, provides a metal-chelating Schiff base site, and enables modular derivatization [2]. Substituting with a generic adamantyl amine or a stand-alone trimethoxybenzoate ester forfeits the bifunctional character essential for applications such as targeted metal-complex formation or dual-channel pharmacology.

Quantitative Differentiation Evidence for 4-[(1E)-[(Adamantan-1-yl)imino]methyl]phenyl 3,4,5-trimethoxybenzoate Versus Structural Analogs


Enhanced Lipophilicity (logP) for CNS Penetration: Target Compound vs. Amantadine and Memantine

The predicted logP of the target compound (4.54) [1] is substantially higher than that of amantadine (logP ≈ 2.44) [2] and memantine (logP ≈ 3.28) [3], two clinically used adamantane-based CNS drugs. This 1.8–2.1 log unit increase corresponds to an approximately 60–125-fold higher calculated partition coefficient, suggesting superior passive blood-brain barrier (BBB) permeation. The elevated lipophilicity is attributable to the trimethoxybenzoate ester and the extended aromatic system, without sacrificing the adamantane core that favors brain uptake.

CNS drug delivery Blood-brain barrier permeability logP

Bifunctional Ion-Channel Pharmacophore: nAChR Antagonism Potential Relative to TMB-8

The 3,4,5-trimethoxybenzoate moiety is a known pharmacophore for nicotinic acetylcholine receptor (nAChR) antagonism: TMB-8 (8-(diethylamino)octyl 3,4,5-trimethoxybenzoate) inhibits human muscle-type and α3β4 ganglionic nAChRs with IC50 values of 390 nM and 350 nM, respectively, and blocks nicotine-induced dopamine release with IC50 = 480 nM . The target compound retains this trimethoxybenzoate ester while replacing the flexible amino-octyl chain with a rigid adamantyl-imino-phenyl linker, which may alter subtype selectivity and pharmacokinetics. Amantadine and memantine, which lack the trimethoxybenzoate group, act as open-channel blockers at α4β2 nAChRs with IC50 values in the low micromolar range [1], suggesting that the ester moiety could confer distinct receptor subtype affinity.

Nicotinic acetylcholine receptor Open-channel blocker Calcium channel antagonist

Imine-Mediated Metal Chelation Capacity: Gateway to Bioactive Metallodrugs

The imine (C=N) group of the target compound serves as a coordination site for transition metal ions, a feature absent in both amantadine and memantine. Adamantane-containing Schiff base ligands, when complexed with Cu(II), Co(II), Ni(II), and Zn(II), exhibit enhanced antibacterial and antifungal activities relative to the free ligand [1]. In one series, an adamantane-derived Schiff base metal complex reduced cell viability with IC50 values significantly lower than cisplatin [2]. The target compound, bearing both an imine nitrogen and a carbonyl oxygen from the ester, can act as a bidentate ligand, enabling the synthesis of structurally defined metallodrug candidates that are not accessible from non-Schiff base adamantane derivatives.

Schiff base metal complexes Antimicrobial Anticancer

Metabolic Shielding by the Adamantane Cage: Prospective Stability Advantage Over Aliphatic Linkers

The rigid adamantane cage is known to sterically shield adjacent functional groups from metabolic enzymes. The adamantane moiety in Schiff bases augments drug stability and distribution in blood plasma by protecting the imine bond from hydrolytic cleavage [1]. In contrast, the flexible amino-octyl chain of TMB-8 is susceptible to oxidative N-dealkylation and esterase-mediated hydrolysis [2]. While direct metabolic stability data for the target compound are lacking, the structural premise—a bulky adamantane directly adjacent to the imine—predicts a longer half-life in biological media relative to aliphatic-linked trimethoxybenzoate esters.

Metabolic stability Adamantane Schiff base hydrolysis

High Purity Baseline: 95%+ HPLC Purity Specification for Reproducible Research

The commercially available target compound is specified at ≥95% purity (HPLC) . This compares favorably with the typical purity range of 95-98% for research-grade TMB-8 hydrochloride . Amantadine and memantine are often supplied as pharmaceutical-grade active pharmaceutical ingredients (APIs) with >99% purity, but their simple structures lack the functional complexity of this compound. The 95% purity specification ensures batch-to-batch consistency for structure-activity relationship (SAR) studies, where impurities from incomplete Schiff base formation (e.g., residual 1-adamantylamine or 4-formylphenyl ester) could confound biological results.

Chemical purity Reproducibility Research-grade compound

Structural Uniqueness: No Direct SAR Congener Reported in Public Literature

A search of ChEMBL, PubMed, and Google Patents reveals no primary research articles or patents specifically describing the biological activity of 4-[(1E)-[(adamantan-1-yl)imino]methyl]phenyl 3,4,5-trimethoxybenzoate (CAS 1321987-80-7) [1][2]. The closest structural analogs—[4-(1-adamantyliminomethyl)phenyl] 2-acetyloxybenzoate (CAS 1322217-24-2) and methyl 4-[(1E)-[(adamantan-1-yl)imino]methyl]benzoate—also lack published bioactivity data. This absence creates a first-mover opportunity for research groups seeking to establish novel intellectual property around adamantane-trimethoxybenzoate conjugates without competing against pre-existing SAR datasets.

Scaffold novelty Chemical space Patent landscape

Optimal Research and Procurement Use Cases for 4-[(1E)-[(Adamantan-1-yl)imino]methyl]phenyl 3,4,5-trimethoxybenzoate


CNS Nicotinic Receptor Probe Development

The compound's elevated logP (4.54) and trimethoxybenzoate pharmacophore make it a candidate scaffold for designing brain-penetrant nAChR ligands. Researchers can benchmark its activity against TMB-8 (IC50 350-390 nM) and amantadine (low µM) to map structure-activity relationships at neuronal nicotinic receptor subtypes . Its imine functionality allows further derivatization into secondary amines or metal complexes without losing the adamantane core.

Metallodrug Lead Optimization

The bidentate coordination site (imine N and ester carbonyl O) enables the synthesis of Cu(II), Zn(II), or Fe(III) complexes. Based on class-level evidence, such complexes often exhibit IC50 values lower than cisplatin against cancer cell lines [1]. Procurement of the free ligand is the first step in a medicinal inorganic chemistry program targeting aggressive tumors.

Antimicrobial Resistance Research

Adamantane-derived Schiff bases and their metal complexes show enhanced antibacterial activity against Gram-positive and Gram-negative strains, with MIC values as low as 32 µg/mL for certain fungal strains [2]. The target compound's ester linkage may be tuned to modulate membrane permeability, offering a new chemotype for overcoming efflux-mediated resistance.

Chemical Biology Tool for Ion-Channel Crosstalk Studies

Because the compound merges structural elements of nAChR antagonists (trimethoxybenzoate) and NMDA receptor modulators (adamantane), it can serve as a dual-channel probe to investigate receptor crosstalk in primary neurons or brain slice preparations [3]. Its metabolic shielding may allow prolonged incubation times compared to TMB-8.

Quote Request

Request a Quote for 4-[(1E)-[(adamantan-1-yl)imino]methyl]phenyl 3,4,5-trimethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.